Chloromethyl phenyl sulfone
Overview
Description
Chloromethyl phenyl sulfone (CPMSO2) is a sulfone analog of 4-chlorophenyl methyl sulfide . It is used as an intermediate for preparing sulfur-containing xenobiotics .
Synthesis Analysis
The synthesis of Chloromethyl phenyl sulfone involves the oxidation of sulfides . The reaction runs best with more than two equivalents of a strong base . The proper choice of solvent and base assures a fast deprotonation of the active methylenes and a fast β-elimination from the σ-adducts .Molecular Structure Analysis
The molecular formula of Chloromethyl phenyl sulfone is C6H5SO2CH2Cl . Its molecular weight is 190.65 .Chemical Reactions Analysis
Chloromethyl phenyl sulfone is involved in Vicarious Nucleophilic Substitution (VNS) reactions . In these reactions, nitroarenes react with carbanions that are usually generated from active methylenes by reaction with a base that is also consumed in a later elimination step .Physical And Chemical Properties Analysis
Chloromethyl phenyl sulfone has a melting point of 51-53 °C . It is a clear colorless to pale yellow liquid .Scientific Research Applications
Reactions with Nitrobenzophenones
Chloromethyl phenyl sulfone is involved in diverse chemical reactions, such as replacing hydrogen atoms in nitrobenzophenones. For example, it can replace hydrogen atoms o′- and p- to the nitro group in o-nitrobenzophenone, while with p-nitrobenzophenone, it undergoes Darzens condensation followed by rearrangement and decarbonylation (Mąkosza et al., 1984).
Formation of Aziridine Rings
Treatment of benzonaphthyridines with chloromethyl phenyl sulfone in the presence of base leads to the formation of aziridine rings. This process also applies to benzonaphthyridine N-oxides, which undergo vicarious nucleophilic substitution of hydrogen (Bachowska & Zujewska, 2001).
Vicarious Nucleophilic Substitution
Chloromethyl phenyl sulfone carbanions react with anthraquinone derivatives containing electron-donating substituents in two major ways: vicarious nucleophilic substitution of hydrogen and addition to the carbonyl group (Ma̧kosza, Nizamov, & Urbańczyk-Lipkowska, 1998).
Asymmetric Darzens Reaction
Chloromethyl phenyl sulfone is utilized in the catalytic asymmetric Darzens reaction to produce α,β-epoxysulfones with satisfactory enantioselectivity. This is achieved using chiral quaternary ammonium salts as the phase transfer catalyst (Arai & Shioiri, 2002).
Synthesis of α-Sulfinyl Ketones
The carbanion of chloromethyl phenyl sulfoxide is used in a method for homologation of ketones to α-sulfinyl ketones. This involves treating the carbanion with ketones to give adducts, which are then converted into α-sulfinyl ketones (Satoh, Hayashi, Mizu, & Yamakawa, 1994).
Synthesis of Aziridines
The reaction of lithio α-chloromethyl phenyl sulfone with imines produces aziridines in good yields, demonstrating another versatile application in synthetic chemistry (Reutrakul, Prapansiri, & Panyachotipun, 1984).
Safety And Hazards
Future Directions
The general mechanism of nucleophilic aromatic substitution in electron-deficient arenes and its specific features reveal a much wider scope, versatility, and diversity of the reactions between nucleophiles and nitroarenes . This suggests potential future directions in the field of organic chemistry.
properties
IUPAC Name |
chloromethylsulfonylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClO2S/c8-6-11(9,10)7-4-2-1-3-5-7/h1-5H,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXAIQSVCXQZNRY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00222386 | |
Record name | ((Chloromethyl)sulphonyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00222386 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Chloromethyl phenyl sulfone | |
CAS RN |
7205-98-3 | |
Record name | [(Chloromethyl)sulfonyl]benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7205-98-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | ((Chloromethyl)sulphonyl)benzene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007205983 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Chloromethyl phenyl sulfone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41586 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | ((Chloromethyl)sulphonyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00222386 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [(chloromethyl)sulphonyl]benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.802 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | ((CHLOROMETHYL)SULPHONYL)BENZENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QB5SR7NM49 | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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